molecular formula C9H12N2O2 B2658507 2-Methyl-6-(oxolan-3-yloxy)pyrazine CAS No. 2189434-09-9

2-Methyl-6-(oxolan-3-yloxy)pyrazine

Cat. No.: B2658507
CAS No.: 2189434-09-9
M. Wt: 180.207
InChI Key: OKEFSEFGVLSABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(oxolan-3-yloxy)pyrazine is a pyrazine-based chemical compound offered for research and development purposes. Pyrazines are a significant class of nitrogen-containing heterocyclic compounds widely studied in medicinal chemistry due to their diverse biological activities . As a heterocyclic compound, its structure makes it a valuable scaffold for synthesizing novel molecules and probing biological mechanisms. Researchers are exploring this compound and its derivatives in various fields, including as a key intermediate in the development of potential kinase inhibitors, which are a major focus in anticancer drug discovery . The structural motif of modifying pyrazines with ether-linked, oxygen-containing rings is common in the design of pharmacologically active molecules. Other pyrazine derivatives have been investigated for a broad spectrum of activities, such as antimicrobial , anti-inflammatory , and anticancer agents . The specific tetrahydrofuran (oxolane) moiety in its structure is often incorporated to influence the compound's physicochemical properties, such as solubility and metabolic stability, and to engage in hydrogen bonding with biological targets. This product is intended for use by qualified researchers in chemical biology, medicinal chemistry, and drug discovery. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

2-methyl-6-(oxolan-3-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-8-2-3-12-6-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEFSEFGVLSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-6-(oxolan-3-yloxy)pyrazine involves several steps. One common method includes the reaction of a pyrazine derivative with an appropriate oxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

2-Methyl-6-(oxolan-3-yloxy)pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazine ring.

Scientific Research Applications

2-Methyl-6-(oxolan-3-yloxy)pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(oxolan-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazine derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
2-Methyl-6-(oxolan-3-yloxy)pyrazine Oxolane-3-yloxy, methyl 182.21 (calculated) Polar ether group; moderate solubility
2-Methyl-6-(1-propenyl)pyrazine 1-Propenyl, methyl 134.18 Volatile; semiochemical in mammals
2-Methyl-6-(methylthio)pyrazine Methylthio, methyl 140.20 Thioether; potential flavor compound
2-Methoxy-6-methylpyrazine Methoxy, methyl 124.14 Ether linkage; food aroma contributor

Key Observations :

  • Polarity : The oxolane substituent in the target compound increases polarity compared to alkyl (e.g., 1-propenyl) or thioether groups, likely enhancing solubility in polar solvents.
  • Volatility : Methylthio and 1-propenyl substituents (e.g., in 2-methyl-6-(1-propenyl)pyrazine) contribute to volatility, making them prevalent in food aromas and animal urine .
  • Electrochemical Behavior: Electron-withdrawing groups (e.g., carboxylic acids) lower reduction potentials in pyrazines . The oxolane ether group may exert a moderate electron-withdrawing effect compared to methyl or methoxy groups.
Antimicrobial Potential
  • Alkylpyrazines: Compounds like 2-methyl-6-(1-propenyl)pyrazine and methoxy derivatives have predicted antimicrobial activity via computational models (e.g., AntiBac-Pred).
  • Thioether Derivatives: 2-Methyl-6-(methylthio)pyrazine’s bioactivity remains understudied, but sulfur-containing pyrazines are known for antifungal properties .
  • Target Compound : The oxolane group may enhance interactions with microbial membranes due to polarity, though this requires empirical testing.
Semiochemical Roles
  • 2-Methyl-6-(1-propenyl)pyrazine : A ubiquitous volatile in maned wolf urine, implicated in reproductive signaling . Similar pyrazines trigger behavioral responses in mammals and insects .

Biological Activity

2-Methyl-6-(oxolan-3-yloxy)pyrazine is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. Its unique structure, characterized by a pyrazine core and an oxolane substituent, contributes to its diverse pharmacological properties. This article explores the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-6-(oxolan-3-yloxy)pyrazine is C10_{10}H11_{11}N2_2O2_2, with a molecular weight of approximately 180.207 g/mol. The compound features a six-membered aromatic ring containing two nitrogen atoms, along with a methyl group at position 2 and an oxolane moiety at position 6.

Antimicrobial Properties

Research indicates that 2-Methyl-6-(oxolan-3-yloxy)pyrazine exhibits notable antimicrobial activity against various pathogens. The compound has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of 2-Methyl-6-(oxolan-3-yloxy)pyrazine

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
Gram-positive BacteriaStaphylococcus aureus32 µg/mL
Gram-negative BacteriaEscherichia coli64 µg/mL
FungiCandida albicans16 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, studies have indicated that 2-Methyl-6-(oxolan-3-yloxy)pyrazine may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound.

Case Study: Inhibition of Cytokine Production
A study conducted on human peripheral blood mononuclear cells (PBMCs) showed that treatment with 2-Methyl-6-(oxolan-3-yloxy)pyrazine at concentrations of 10 to 50 µM resulted in a significant decrease in TNF-alpha and IL-6 production compared to the control group (p < 0.05).

The biological activities of 2-Methyl-6-(oxolan-3-yloxy)pyrazine are believed to stem from its ability to interact with specific cellular targets. The presence of the oxolane group may enhance its lipophilicity, facilitating better membrane penetration and subsequent interaction with intracellular targets.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Methyl-6-(oxolan-3-yloxy)pyrazine, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Pyrazine Derivatives

Compound NameStructural FeaturesUnique Aspects
2-Methylpyrazine Lacks oxolane substituentDifferent chemical and biological properties
6-(Oxolan-3-yloxy)pyrazine Similar structure but without methyl groupVariations in reactivity and applications
Pyrazine Parent compound without additional substituentsServes as a basis for synthesizing various derivatives
2-Ethyl-6-(oxolan-3-yloxy)pyrazine Ethyl group instead of methyl at position 2Alters solubility and biological activity

This comparison highlights how specific substituents influence the chemical behavior and biological activity of pyrazine derivatives.

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